

The Discovery and Synthesis of HATU: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient and stereochemically preserved formation of amide bonds is a cornerstone. Among the plethora of coupling reagents developed to facilitate this critical transformation, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, widely known as **HATU**, has emerged as a reagent of exceptional utility. Renowned for its high coupling efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization, **HATU** has become an indispensable tool for chemists tackling challenging amide bond formations.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and practical application of **HATU**.

Discovery and Structural Elucidation

HATU was first reported in 1993 by Louis A. Carpino as a highly efficient means of preparing active esters derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The development of **HATU** stemmed from the need for coupling reagents with enhanced reactivity and a reduced tendency to cause epimerization, a common side reaction in peptide synthesis.[5]

Initially, **HATU** was presumed to exist as the uronium salt (O-form). However, subsequent X-ray crystallographic and NMR studies revealed that the thermodynamically more stable and commercially available form is the iminium salt (N-form), also referred to as a guanidinium salt.



The more reactive uronium isomer can be synthesized using the potassium salt of HOAt (KOAt) and requires a rapid work-up to prevent isomerization to the more stable iminium form.

Synthesis of HATU

HATU is synthesized from 1-hydroxy-7-azabenzotriazole (HOAt) and a chloroformamidinium salt, typically N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), under basic conditions. The synthesis of TCFH itself is achieved by reacting tetramethylurea with a chlorinating agent such as oxalyl chloride, followed by an anion exchange.

Experimental Protocols

Synthesis of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

- To a solution of tetramethylurea (1 equivalent) in anhydrous dichloromethane, slowly add oxalyl chloride (0.95 equivalents) under an inert atmosphere.
- Reflux the mixture for 2 hours. During this time, the evolution of carbon monoxide and carbon dioxide will be observed.
- Upon cooling, add anhydrous diethyl ether to precipitate the hygroscopic chloroformamidinium chloride.
- Filter the white crystals, wash with anhydrous diethyl ether, and dry under vacuum.
- Perform a salt metathesis by dissolving the chloroformamidinium chloride in a suitable solvent and adding a source of hexafluorophosphate, such as potassium hexafluorophosphate, to yield TCFH.

Synthesis of **HATU**

- Suspend 1-hydroxy-7-azabenzotriazole (HOAt) (1 equivalent) and N,N,N',N'tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1 equivalent) in anhydrous acetonitrile.
- Cool the suspension in an ice bath.



- Add a non-nucleophilic base, such as triethylamine (1 equivalent), dropwise to the stirred suspension.
- Allow the reaction mixture to stir at room temperature for 1-2 hours.
- The resulting precipitate of **HATU** can be collected by filtration, washed with cold acetonitrile and then diethyl ether, and dried under vacuum.

Mechanism of Action

The efficacy of **HATU** in promoting amide bond formation lies in its ability to rapidly generate a highly reactive OAt-active ester from a carboxylic acid. This process proceeds through a well-defined, multi-step pathway.

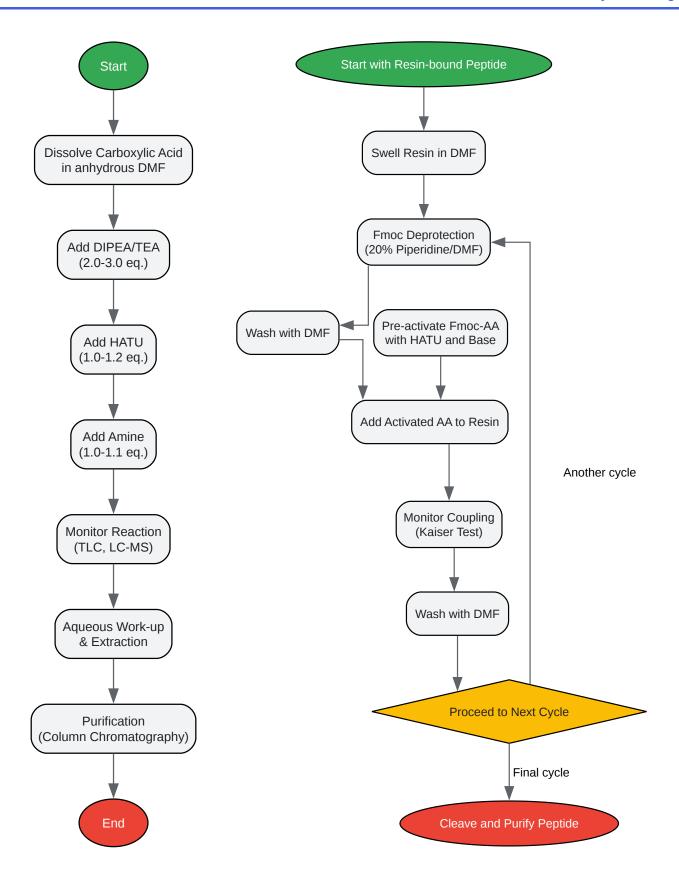
- Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.
- Activation: The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the HATU reagent. This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate.
- Active Ester Formation: The liberated 1-oxy-7-azabenzotriazole anion (OAt⁻) rapidly attacks
 the isouronium intermediate, forming the highly reactive OAt-active ester and releasing
 tetramethylurea as a byproduct.
- Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, leading to the formation of a tetrahedral intermediate.
- Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing HOAt.

The enhanced reactivity of the OAt-active ester compared to its benzotriazole analogue (OBtester) is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state of the aminolysis.









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References

- 1. Modulation of receptor binding to collagen by glycosylated 5-hydroxylysine: Chemical biology approaches made feasible by Carpino's Fmoc group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AMIDE COUPLING BY USING HATU: My chemistry blog [mychemblog.com]
- 5. m.youtube.com [m.youtube.com]
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